ethyl 4-{5-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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Overview
Description
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring, a benzoate ester, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the attachment of the phenylsulfanyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Ester: This step often involves esterification reactions using benzoic acid derivatives.
Attachment of the Phenylsulfanyl Group: This can be done through nucleophilic substitution reactions using phenylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester may also contribute to its overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]THIOPHEN-2-YL}BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PYRIDIN-2-YL}BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.
These compounds share similar chemical properties but may exhibit different biological activities due to the differences in their ring structures.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-23(27)18-10-8-17(9-11-18)21-13-12-19(29-21)16-24-25-22(26)14-15-30-20-6-4-3-5-7-20/h3-13,16H,2,14-15H2,1H3,(H,25,26)/b24-16+ |
InChI Key |
WIOUCEZPDFRASO-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CCSC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
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